N-Benzyl-2-chloro-N-(2-methoxybenzyl)acetamide
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Overview
Description
N-Benzyl-2-chloro-N-(2-methoxybenzyl)acetamide is a chemical compound characterized by its complex molecular structure, which includes a benzyl group, a chloroacetamide group, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-chloro-N-(2-methoxybenzyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with benzylamine and 2-methoxybenzylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-2-chloro-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or their derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N-Benzyl-2-chloro-N-(2-methoxybenzyl)acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with various biological targets.
Medicine: In the medical field, this compound may be explored for its pharmacological properties. It could serve as a precursor for the development of new drugs or as a tool in drug discovery.
Industry: Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications where its unique properties are advantageous.
Mechanism of Action
The mechanism by which N-Benzyl-2-chloro-N-(2-methoxybenzyl)acetamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
N-Benzyl-2-chloro-N-(3-methoxybenzyl)acetamide: Similar structure with a different position of the methoxy group on the benzyl ring.
N-Benzyl-2-chloro-N-(4-methoxybenzyl)acetamide: Another positional isomer with the methoxy group on the para position of the benzyl ring.
Uniqueness: N-Benzyl-2-chloro-N-(2-methoxybenzyl)acetamide is unique due to the specific positioning of the methoxy group on the benzyl ring, which can influence its reactivity and biological activity compared to its positional isomers.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-benzyl-2-chloro-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-21-16-10-6-5-9-15(16)13-19(17(20)11-18)12-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLBNVCMKKMQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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